N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a pyrimidine-thiazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as the inhibition of cancer cell proliferation or the suppression of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: Known for their biological activities and structural similarities.
Thieno[2,3-d]pyrimidines: Another class of compounds with comparable chemical properties and applications.
Uniqueness
N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)thiophene-2-carboxamide stands out due to its unique bicyclic structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-(8-methyl-7,7-dioxo-3,7λ6-dithia-8,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),2(6),4,9,11-pentaen-12-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S3/c1-18-8-7-15-14(17-13(19)9-3-2-5-22-9)16-11(8)12-10(4-6-23-12)24(18,20)21/h2-7H,1H3,(H,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLRETHTOKJNSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C(N=C2C3=C(S1(=O)=O)C=CS3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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